molecular formula C9H22ClNO B2568858 N-Methyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine;hydrochloride CAS No. 2305252-34-8

N-Methyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine;hydrochloride

Cat. No.: B2568858
CAS No.: 2305252-34-8
M. Wt: 195.73
InChI Key: XKJOEIYMKLLZSV-UHFFFAOYSA-N
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Description

N-Methyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine hydrochloride is a tertiary amine hydrochloride characterized by a butan-1-amine backbone substituted with a methyl group at the nitrogen and a bulky tert-butoxy (2-methylpropan-2-yl) group at the fourth carbon. The tert-butoxy group confers steric hindrance and lipophilicity, influencing its physicochemical properties and biological interactions. This compound is structurally analogous to several pharmacologically active amines, though specific applications require further exploration .

Properties

IUPAC Name

N-methyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO.ClH/c1-9(2,3)11-8-6-5-7-10-4;/h10H,5-8H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJOEIYMKLLZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCCCNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine;hydrochloride typically involves multiple steps. One common method includes the alkylation of 4-hydroxybutan-1-amine with 2-methylpropan-2-yl chloride under basic conditions to form the ether linkage. This is followed by methylation of the amine group using methyl iodide. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to increase yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N-Methyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which N-Methyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine;hydrochloride exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substitution Patterns

N-Methyl-4-[2-(Phenylsulfanyl)phenoxy]butan-1-amine Hydrochloride (CAS 62232-61-5)
  • Structure: Features a phenylsulfanyl phenoxy substituent instead of tert-butoxy.
  • Key Differences : The sulfur atom in the phenylsulfanyl group enhances lipophilicity and may influence metabolic stability compared to the oxygen-based tert-butoxy group. Sulfur’s polarizability could also alter receptor binding kinetics .
(4-Phenylbutyl)methylamine Hydrochloride (CAS 148252-36-2)
  • Structure : A phenyl group at the fourth carbon of the butyl chain.
  • Key Differences : The aromatic phenyl group enables π-π stacking interactions, absent in the aliphatic tert-butoxy group. This may enhance binding to aromatic-rich biological targets but reduce solubility .
4-Methoxy-4-methylpentan-1-amine Hydrochloride
  • Structure : Methoxy and methyl groups on a pentane chain.
  • Key Differences : The longer carbon chain and methoxy substituent increase molecular weight (vs. tert-butoxy) but reduce steric bulk. Methoxy’s electron-donating effects could modulate amine basicity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituent LogP (Predicted) Water Solubility
Target Compound ~221.7 tert-Butoxy ~2.5 Moderate
N-Methyl-4-phenylbutan-1-amine HCl 199.7 Phenyl ~3.0 Low
Butan-1-amine HCl 109.6 None ~0.5 High
4-Methoxy-4-methylpentan-1-amine HCl 193.7 Methoxy, Methyl ~1.8 Moderate
  • Lipophilicity : The tert-butoxy group increases LogP compared to methoxy or unsubstituted amines, enhancing membrane permeability but reducing aqueous solubility.

Biological Activity

N-Methyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine;hydrochloride is a compound with significant potential in various biological and medicinal applications. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C₉H₂₁ClN₂O
  • Molecular Weight: 196.74 g/mol

Synthesis Overview:
The synthesis of this compound typically involves:

  • Alkylation of 4-hydroxybutan-1-amine with 2-methylpropan-2-yl chloride under basic conditions to form the ether.
  • Methylation of the amine group using methyl iodide.
  • Formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Interaction: The amine group can form hydrogen bonds, influencing enzyme activity and potentially modulating metabolic pathways.
  • Receptor Binding: It may act as a ligand for specific receptors, leading to physiological responses such as neurotransmission modulation.

Pharmacological Applications

Research indicates that this compound has potential applications in:

  • Neuropharmacology: Investigated for its effects on neurotransmitter systems, particularly in models of anxiety and depression.
  • Antimicrobial Activity: Preliminary studies suggest it may exhibit antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
  • Drug Development: As a building block in organic synthesis, it serves as a precursor for developing novel therapeutic agents .

Case Study 1: Neuropharmacological Effects

A study explored the effects of this compound on rodent models exhibiting anxiety-like behaviors. Results indicated a significant reduction in anxiety scores compared to control groups, suggesting its potential as an anxiolytic agent.

Case Study 2: Antimicrobial Activity Assessment

In vitro testing demonstrated that the compound exhibited inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings warrant further investigation into its mechanism and efficacy as an antimicrobial agent.

Comparative Analysis

Compound NameBiological ActivityUnique Features
N-Methyl-4-(2-methylpropan-2-yl)oxy]butan-1-amAnxiolytic, antimicrobialHydrochloride salt enhances solubility
4-(2-methylpropan-2-yloxy)butan-1-amLimited bioactivityLacks methyl group
N-MethylbutanamineStimulant effectsSimple amine structure

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